molecular formula C17H14Cl2N2OS B2592547 (E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681157-83-5

(E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2592547
CAS No.: 681157-83-5
M. Wt: 365.27
InChI Key: GCMSIGVQISAGSI-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole is an organic five-aromatic ring compound with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . For example, aryl thiazoles were prepared and evaluated for their anticancer actions .


Molecular Structure Analysis

The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical and Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine .

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them significant in the development of new therapeutic agents. These compounds have been explored for their antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties among others. For instance, some benzothiazole derivatives are known for their potential antitumor activities, acting through various mechanisms including DNA interaction and enzyme inhibition (Kamal et al., 2015). The versatility of the benzothiazole scaffold allows for structural modifications to enhance biological activity and specificity towards target molecules or pathways, underscoring its utility in drug design and discovery.

Environmental Science Applications

In environmental science, benzothiazole derivatives are studied for their occurrence, fate, and behavior in aquatic environments. These investigations are crucial for assessing the impact of pharmaceutical and personal care products on water quality and aquatic life. The persistence and biodegradability of these compounds, along with their metabolites, are of particular interest for understanding their environmental footprint and developing strategies to mitigate pollution (Haman et al., 2015).

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

Thiazole and its derivatives have shown notable pharmacological actions, making them significant potential things in the mainly increasing chemical world of compounds . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

Properties

IUPAC Name

2,4-dichloro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS/c1-9-6-10(2)15-14(7-9)23-17(21(15)3)20-16(22)12-5-4-11(18)8-13(12)19/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMSIGVQISAGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=C(C=C(C=C3)Cl)Cl)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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